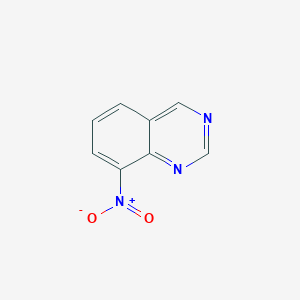

8-Nitroquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

8-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-9-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNACFMWTPWUKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344906 | |

| Record name | 8-Nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7557-05-3 | |

| Record name | 8-Nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Nitroquinazoline and Its Derivatives

Direct Synthesis Approaches to 8-Nitroquinazoline

The synthesis of the this compound core can be achieved through various methods. One common approach involves the cyclization of appropriately substituted benzene (B151609) ring precursors. For instance, 2-amino-3-nitrobenzoic acid can serve as a starting material. This compound can be reacted with a suitable source of carbon and nitrogen to form the pyrimidine (B1678525) ring of the quinazoline (B50416) system. For example, reaction with formamide (B127407) or other similar reagents can lead to the formation of the quinazolinone ring, which can then be further modified to yield this compound.

Another approach involves the use of 2-amino-3-nitrobenzonitrile. This starting material can undergo cyclization with reagents like guanidine (B92328) carbonate to form diamino-nitroquinazoline derivatives, which can be further processed. mdpi.com The choice of synthetic route often depends on the desired substitution pattern on the quinazoline ring and the availability of starting materials.

Microwave-assisted synthesis has also been explored as a rapid and efficient method for preparing quinazoline derivatives. frontiersin.orgnih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Preparation of this compound-2,4-dione Derivatives

A convenient route to this compound-2,4-dione derivatives begins with 3-nitrophthalic acid. researchgate.netresearchgate.net This dicarboxylic acid can be selectively converted into its two regioisomeric monoesters. researchgate.netresearchgate.net The formation of these monoesters is a critical step that dictates the final position of the nitro group on the quinazoline ring.

The synthesis of N-substituted-3-nitrophthalimide derivatives from 3-nitrophthalic acid anhydride (B1165640) has also been reported. chemicalpapers.com These intermediates can then be reacted with various amines, hydrazines, or amino acid derivatives to generate a library of 3-substituted-5-nitroquinazoline-2,4(1H,3H)-diones. chemicalpapers.com

The Curtius rearrangement is a key transformation in the synthesis of this compound-2,4-diones from the monoesters of 3-nitrophthalic acid. researchgate.netresearchgate.netnih.gov This reaction involves the conversion of a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. nih.govrsc.org The monoester derived from 3-nitrophthalic acid is first converted to the corresponding acyl azide. Upon heating, the acyl azide undergoes rearrangement to form an isocyanate, which then cyclizes to yield the this compound-2,4-dione. researchgate.netresearchgate.net This method provides a reliable way to construct the heterocyclic ring system with the desired nitro substitution. researchgate.netresearchgate.net

| Starting Material | Key Reaction | Product |

| 3-Nitrophthalic acid monoester | Curtius Rearrangement | This compound-2,4-dione |

Synthesis from 3-Nitrophthalic Acid

Synthesis of Substituted this compound Analogues

The synthesis of 5-anilino-8-nitroquinazoline derivatives often involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. nih.gov A common starting material is 5-chloro-4-hydroxy-8-nitroquinazoline. nih.govresearchgate.net This compound can be reacted with various anilines (aryl amines) to introduce the anilino group at the 5-position. nih.govresearchgate.net

Researchers have synthesized libraries of 5-anilinoquinazoline-8-nitro derivatives with different substituents on the anilino ring to explore their biological activities. researchgate.net For instance, variations at the 3- and/or 4-position of the 5-anilino moiety have been shown to significantly modulate the properties of the final compounds. nih.gov The synthesis can start from commercially available materials like 3-chloro-2-methyl aniline (B41778), which undergoes a multi-step sequence to build the quinazoline core before the SNAr reaction. researchgate.net

A general and effective method for preparing 5-substituted-4-hydroxy-8-nitroquinazolines is through the SNAr reaction of 5-chloro-4-hydroxy-8-nitroquinazoline. nih.govresearchgate.net This key intermediate allows for the introduction of a variety of substituents at the 5-position by reacting it with different nucleophiles.

The synthesis of the 5-chloro-4-hydroxy-8-nitroquinazoline precursor typically starts from a substituted aniline, such as 3-chloro-2-methyl aniline. researchgate.net This starting material is first protected, for example, by acetylation, and then undergoes a series of reactions, including nitration and cyclization, to form the quinazoline ring system. The final step to introduce the diverse substituents at the 5-position is the SNAr reaction with nucleophiles like alkyl or aryl amines, or alcohols. nih.govresearchgate.net

A series of 5-(3',4',5'-substituted)anilino-4-hydroxy-8-nitroquinazolines were designed and synthesized to investigate the effect of substitution on their biological properties. nih.gov It was found that large alkoxyl substitutions at the 4'-position of the 5-anilino ring were beneficial. nih.gov

| Precursor | Reagent | Product |

| 5-Chloro-4-hydroxy-8-nitroquinazoline | Alkyl or Aryl Amine | 5-(Alkyl/Aryl)amino-4-hydroxy-8-nitroquinazoline |

| 5-Chloro-4-hydroxy-8-nitroquinazoline | Alcohol | 5-Alkoxy-4-hydroxy-8-nitroquinazoline |

8-Nitrofluoroquinolone Derivative Synthesis

The synthesis of 8-nitrofluoroquinolone derivatives often utilizes the 8-nitro group to facilitate nucleophilic aromatic substitution at the C-7 position. A key precursor for these syntheses is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. mdpi.comnih.govacs.org The electron-withdrawing nature of the 8-nitro group significantly activates the C-7 position, allowing for the introduction of various primary amine appendages. mdpi.comnih.gov

Table 1: Synthesis of C-7 Substituted 8-Nitrofluoroquinolone Derivatives

| C-7 Substituent (Amine) | Reaction Conditions | Product | Reference |

|---|---|---|---|

| p-Toluidine | DMF/Pyridine (B92270) | 7-(p-Toluidino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | mdpi.com |

| p-Chloroaniline | DMF/Pyridine | 7-(p-Chloroanilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | mdpi.com |

| Aniline | DMF/Pyridine | 7-(Anilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | mdpi.com |

Quinazoline-2,4,6-Triamine Nitrobenzoyl Derivative Synthesis

Derivatives of quinazoline-2,4,6-triamine bearing nitrobenzoyl groups have been synthesized and investigated for their potential biological activities. mdpi.comacs.org The synthetic approach involves the reaction of the core scaffold, quinazoline-2,4,6-triamine (TAQ), with various nitro-substituted acyl chlorides. acs.org

The synthesis is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature. acs.org This method allows for the formation of an amide linkage between the 6-amino group of the TAQ nucleus and the nitrobenzoyl moiety. acs.org A series of derivatives with nitro groups at different positions of the benzoyl ring have been successfully prepared, yielding solid products with moderate to good yields, some reaching up to 80%. mdpi.com

Table 2: Synthesis of Quinazoline-2,4,6-Triamine Nitrobenzoyl Derivatives

| Acyl Chloride Reactant | Product | Yield | Reference |

|---|---|---|---|

| 2-Nitrobenzoyl chloride | N-(2,4-diaminoquinazolin-6-yl)-2-nitrobenzamide | 40% | mdpi.com |

| 3-Nitrobenzoyl chloride | N-(2,4-diaminoquinazolin-6-yl)-3-nitrobenzamide | 40% | mdpi.com |

N9-Substituted 2,4-Diaminoquinazoline Analogues Incorporating Nitro Groups

The synthesis of N9-substituted 2,4-diaminoquinazoline analogues often begins with a commercially available nitro-containing precursor, 2,4-diamino-6-nitroquinazoline (B1584899). beilstein-journals.orgmdpi.combrieflands.com This starting material provides a strategic entry point for introducing diversity at the N9 position while retaining the influence of the nitro group on the quinazoline core's electronic properties in the initial steps.

A common synthetic pathway involves a multi-step process:

Reduction of the Nitro Group: The nitro group of 2,4-diamino-6-nitroquinazoline is reduced to an amino group, yielding 2,4,6-triaminoquinazoline. beilstein-journals.orgmdpi.com A standard method for this transformation is catalytic hydrogenation using Raney nickel as the catalyst. beilstein-journals.orgmdpi.combrieflands.com

Reductive Amination: The newly formed 6-amino group is then subjected to reductive amination with an appropriate aldehyde, such as various benzaldehydes or naphthaldehydes. beilstein-journals.orgmdpi.com This step introduces a substituted benzylamino or naphthylmethylamino group at the C6 position.

N9-Alkylation: The final step is the alkylation at the N9 position of the quinazoline ring, which affords the target N9-substituted 2,4-diaminoquinazoline analogues. beilstein-journals.orgmdpi.combrieflands.com

This synthetic sequence has been utilized to create a library of compounds where the size and nature of the N9-alkyl group are varied to probe structure-activity relationships. mdpi.com For instance, analogues with N9-methyl, N9-ethyl, N9-propyl, and N9-cyclopropylmethyl groups have been synthesized. mdpi.com

Table 3: Synthesis of N9-Substituted 2,4-Diaminoquinazoline Analogues

| Starting Material | Key Reaction Steps | Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| 2,4-Diamino-6-nitroquinazoline | 1. Reduction (Raney Ni) | 2,4,6-Triaminoquinazoline | N9-Alkyl-6-(substituted-benzylamino)-2,4-diaminoquinazolines | beilstein-journals.orgmdpi.com |

| 2,4,6-Triaminoquinazoline | 2. Reductive Amination (ArCHO, NaBH(OAc)₃) | 6-(Substituted-benzylamino)-2,4-diaminoquinazoline | mdpi.com |

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic chemistry offers innovative techniques that can be applied to the synthesis of this compound and its derivatives, often leading to improved efficiency, safety, and environmental friendliness.

Green Chemistry Approaches (e.g., Deep Eutectic Solvents)

Deep Eutectic Solvents (DESs) are emerging as environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis. researchgate.netmdpi.com These solvents are typically composed of two or more components, often naturally derived, which form a eutectic mixture with a melting point significantly lower than the individual components. researchgate.net Key advantages of DESs include low volatility, high thermal stability, biodegradability, and often low cost. mdpi.commagtech.com.cn

In the context of heterocyclic synthesis, DESs can act as both the solvent and a catalyst, simplifying reaction setups and work-up procedures. magtech.com.cn For example, a mixture of choline (B1196258) chloride and urea (B33335) (1:2 molar ratio) has been effectively used as a DES for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. organic-chemistry.org This demonstrates the potential of DESs to facilitate the synthesis of the broader quinazoline family. The high hydrogen-bonding capacity of DESs can modulate substrate solubility and potentially obviate the need for external additives. mdpi.com While specific examples for the synthesis of this compound using DESs are not yet widely reported, the successful application in the synthesis of related quinazolinones and various amines suggests that this is a promising area for future research. mdpi.comorganic-chemistry.org

Table 4: Common Components of Deep Eutectic Solvents for Green Synthesis

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application in Heterocyclic Synthesis | Reference |

|---|---|---|---|---|

| Choline chloride (ChCl) | Urea | 1:2 | Synthesis of 2-mercaptoquinazolin-4(3H)-ones | organic-chemistry.org |

| Choline chloride (ChCl) | Glycerol (Gly) | 1:2 | Synthesis of diamines | researchgate.net |

| Guanidinium chloride (GuCl) | Urea | - | Synthesis of imidazole-pyrrole derivatives | mdpi.com |

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. frontiersin.orgresearchgate.net These benefits stem from the efficient and direct heating of the reaction mixture. researchgate.net

Table 5: Examples of Microwave-Assisted Synthesis of Quinazoline Derivatives

| Reactants | Product | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide + 3-bromoaniline (B18343) | 6-Nitro-4-(3-bromophenylamino)quinazoline | Acetic acid, 118°C, Microwave | Rapid formation | researchgate.netfrontiersin.org |

| 2-(o-aminophenyl)-4(3H)-quinazolinone + Ortho-esters | 6-Substituted quinazolino[4,3-b]quinazolin-8-ones | Solvent-free, Microwave | Short reaction times, high yields, simple work-up | frontiersin.org |

Electrochemical Synthesis and Nitro Group Reduction

Electrochemical methods offer a green and efficient approach for both the synthesis of heterocyclic rings and the selective transformation of functional groups, such as the reduction of nitro groups. These methods replace chemical oxidants or reductants with electricity, minimizing waste and often proceeding under mild, ambient conditions.

A particularly relevant application is the electrochemical reduction of nitroarenes to their corresponding anilines, a key transformation in the synthesis of many biologically active molecules. Research has demonstrated a metal-free electrochemical process for the reduction of nitroquinazoline derivatives. This method can be performed at ambient temperature using carbon electrodes, avoiding the need for metal catalysts and activated carbon, which simplifies the work-up process. The substrate scope for electrochemical nitro reduction is broad, tolerating a variety of other functional groups on the aromatic ring. nih.govacs.org This high selectivity is a significant advantage over many chemical reduction methods. While the direct electrochemical synthesis of the this compound ring is less documented, the electrochemical reduction of the nitro group is a well-established and powerful tool in its derivatization.

Table 6: Representative Substrate Scope for Electrochemical Reduction of Nitroarenes

| Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Methyl-2-nitrobenzoate | Methyl-2-aminobenzoate | 92 | >99 | nih.govacs.org |

| 4-Chloronitrobenzene | 4-Chloroaniline | 99 | >99 | acs.org |

| 3-Nitrobenzonitrile | 3-Aminobenzonitrile | 99 | 98 | acs.org |

| 2-Nitrotoluene | 2-Aminotoluene | 99 | 98 | acs.org |

Intermediate Utility of this compound and its Precursors

Nitroquinazolines, including the 8-nitro isomer and its related precursors, are pivotal intermediates in the synthesis of a wide array of complex heterocyclic compounds. The nitro group's strong electron-withdrawing nature activates the quinazoline core for certain reactions, while its capacity to be reduced to an amino group provides a crucial synthetic handle for introducing further molecular diversity. This utility is particularly significant in the development of pharmacologically active agents and other functionalized quinazoline derivatives.

Role in the Preparation of Pharmaceutical Agents (e.g., Afatinib, Dacomitinib)

In the synthesis of several prominent, second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, specific nitro-isomers of the quinazoline scaffold serve as indispensable precursors. While this compound derivatives are valuable, the syntheses of Afatinib and Dacomitinib specifically utilize isomeric 6-nitroquinazoline (B1619102) intermediates.

The synthesis of Afatinib relies on a 6-nitroquinazoline precursor to build the core of the molecule. nih.govsyncsci.com The process typically begins with a compound like 4-chloro-7-fluoro-6-nitroquinazoline, which is generated through the nitration and subsequent chlorination of a quinazolinone precursor. nih.govnewdrugapprovals.org This nitro-substituted intermediate is crucial for the subsequent steps, which involve nucleophilic substitution reactions to introduce the side chains necessary for the drug's activity. google.com The nitro group is later reduced to an amine to allow for the final amide coupling that completes the synthesis of the Afatinib molecule. syncsci.com

A common synthetic route is outlined below:

| Step | Starting Material | Reagents | Product | Purpose of Nitro-Intermediate |

| 1 | 7-Fluoro-3H-quinazolin-4-one | Nitrating agents (e.g., HNO₃/H₂SO₄) | 7-Fluoro-6-nitro-3H-quinazolin-4-one newdrugapprovals.org | Introduction of the nitro group at the C6 position. |

| 2 | 7-Fluoro-6-nitro-3H-quinazolin-4-one | Chlorinating agent (e.g., SOCl₂, POCl₃) nih.govmdpi.com | 4-Chloro-7-fluoro-6-nitroquinazoline newdrugapprovals.org | Formation of a reactive intermediate for substitution. |

| 3 | 4-Chloro-7-fluoro-6-nitroquinazoline | 3-Chloro-4-fluoroaniline mdpi.com | 4-[(3-Chloro-4-fluorophenyl)amino]-7-fluoro-6-nitroquinazoline | Building the core anilinoquinazoline (B1252766) structure. |

| 4 | 4-[(3-Chloro-4-fluorophenyl)amino]-7-fluoro-6-nitroquinazoline | (S)-Tetrahydrofuran-3-ol, Base (e.g., K-t-butoxide) syncsci.comgoogle.com | 4-[(3-Chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | Introduction of the ether side chain. |

| 5 | 4-[(3-Chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | Reducing agent (e.g., Raney-Ni, H₂) nih.gov | N⁴-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine epo.org | Conversion of the nitro group to an amine for final acylation. |

Similarly, the synthesis of Dacomitinib also employs a 6-nitroquinazoline intermediate. The synthetic pathway often starts with 2-amino-4-fluorobenzoic acid, which is cyclized and then nitrated to yield 7-fluoro-6-nitro-4-(hydrogen)-quinazolinone. google.comgoogle.com This intermediate is then chlorinated and subsequently reacted with 3-chloro-4-fluoroaniline. mdpi.com The reduction of the nitro group is a key late-stage step before the final elaboration of the molecule. researchgate.net

The key synthetic steps involving the Dacomitinib nitro-intermediate are summarized here:

| Step | Starting Material | Reagents | Product | Purpose of Nitro-Intermediate |

| 1 | 7-Fluoro-4-quinazolinone | Nitrating agents (e.g., HNO₃/H₂SO₄) google.com | 7-Fluoro-6-nitro-4-(hydrogen)-quinazolinone | Introduction of the key nitro group at the C6 position. |

| 2 | 7-Fluoro-6-nitro-4-(hydrogen)-quinazolinone | Chlorinating agent (e.g., SOCl₂) mdpi.com | 4-Chloro-7-fluoro-6-nitroquinazoline newdrugapprovals.org | Creation of a reactive site for nucleophilic attack. |

| 3 | 4-Chloro-7-fluoro-6-nitroquinazoline | 3-Chloro-4-fluoroaniline mdpi.com | N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Coupling of the anilino moiety. |

| 4 | N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Sodium methoxide (B1231860) in methanol (B129727) mdpi.com | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | Substitution of the fluorine with a methoxy (B1213986) group. |

| 5 | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | Reducing agent (e.g., Fe/HCl, H₂) researchgate.net | N⁴-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | Reduction of the nitro group to an amine for subsequent reactions. |

Precursors to Other Quinazoline Derivatives

Beyond its indirect role through isomers in the synthesis of specific drugs, this compound itself is a valuable precursor for a variety of other quinazoline derivatives. The strategic placement of the nitro group at the C8 position influences the molecule's reactivity and provides a direct pathway to 8-aminoquinazolines, which are versatile building blocks.

Research has demonstrated the synthesis of 5- and this compound-2,4-diones from 3-nitrophthalic acid. researchgate.net The subsequent reduction of these nitro compounds provides the corresponding 5- and 8-aminoquinazoline-2,4-diones in good yields, which can be further modified to create more complex tricyclic systems. researchgate.netacs.org

In another application, 5-chloro-4-hydroxy-8-nitroquinazoline has been used as a starting point to create a series of novel 5-substituted-4-hydroxy-8-nitroquinazolines. nih.gov These compounds were prepared through nucleophilic aromatic substitution (SNAr) reactions with various amines and alcohols. nih.gov The resulting 5-anilino-4-hydroxy-8-nitroquinazolines, in particular, were identified as promising templates for the development of new EGFR and ErbB-2 tyrosine kinase inhibitors. nih.gov

Furthermore, the 8-nitro group has been shown to facilitate nucleophilic substitution at other positions on the quinoline (B57606)/quinazoline ring system. In the synthesis of new 8-nitrofluoroquinolone derivatives, the presence of the 8-nitro group activates the C-7 position, allowing for the straightforward introduction of various primary amine appendages. nih.gov This demonstrates the utility of the 8-nitro group in modulating the electronic properties of the heterocyclic core to direct further functionalization.

| This compound Precursor | Synthetic Transformation | Resulting Derivative Class | Potential Application |

| This compound-2,4-dione | Reduction of nitro group | 8-Aminoquinazoline-2,4-diones researchgate.net | Building blocks for tricyclic analogues of bioactive compounds. researchgate.net |

| 5-Chloro-4-hydroxy-8-nitroquinazoline | SNAr with anilines | 5-Anilino-4-hydroxy-8-nitroquinazolines nih.gov | EGFR/ErbB-2 signaling inhibitors. nih.gov |

| 7-Chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Nucleophilic substitution at C-7 | 7-Amino-substituted-8-nitrofluoroquinolones nih.gov | Antibacterial agents. nih.gov |

| 5-Anilinoquinazoline-8-nitro derivatives | Further substitution at C-5 aryl urea | C-5 Aryl Urea Substituted 5-Anilinoquinazoline-8-nitro derivatives researchgate.net | VEGFR-2 kinase inhibitors. researchgate.net |

Chemical Reactivity and Transformation of 8 Nitroquinazoline

Reactivity of the Nitro Group at the 8-Position

The electron-withdrawing nature of the nitro group at the 8-position makes it a key site for chemical modifications, primarily through reduction to an amino group or by acting as a leaving group in displacement reactions.

Reduction Reactions to Amines

The reduction of the nitro group to an amine is a fundamental transformation, yielding 8-aminoquinazoline derivatives that are valuable precursors for further functionalization. Various reducing agents and conditions have been successfully employed for this purpose.

A common method for the reduction of 8-nitroquinazolines is catalytic hydrogenation. For instance, 8-nitroquinazolines can be reduced to 8-aminoquinazolines in methanol (B129727) using palladium on carbon (Pd/C) as a catalyst. bu.edu.eg Another approach involves the use of ammonium (B1175870) formate (B1220265) (HCO₂NH₄) in the presence of Pd/C in ethanol (B145695) at reflux. mdpi.com Stannous chloride (SnCl₂) in methanol at reflux is also an effective reducing agent for this conversion. jst.go.jp Additionally, the combination of ferric chloride and hydrazine (B178648) hydrate (B1144303) in ethanol at elevated temperatures can achieve the reduction of a nitro group on a quinazoline (B50416) ring. atlantis-press.com

The choice of reducing agent can sometimes be critical to avoid unwanted side reactions. For example, while stannous chloride is effective, in some cases, catalytic hydrogenation with hydrogen gas over Pd/C is preferred to prevent the cleavage of other functional groups, such as an acetyl group, which can occur with SnCl₂. jst.go.jp

Table 1: Selected Conditions for the Reduction of 8-Nitroquinazoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 8-Nitroquinazolines | Pd/C, Methanol | 8-Aminoquinazolines | bu.edu.eg |

| This compound derivative | Pd/C (10% w/w), HCO₂NH₄ (5.0 equiv), EtOH, reflux, 1 h | 8-Aminoquinazoline derivative | mdpi.com |

| N-(6-nitroquinazolin-4-yl)acetamide | H₂, Pd/C, MeOH, 3 h | N-(6-aminoquinazolin-4-yl)acetamide | jst.go.jp |

| (4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine | Ferric chloride, 80% hydrazine hydrate, Ethanol, 80 °C, 1.5 h | N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine | atlantis-press.com |

| 6-nitroquinazolin-4-(3H)-one | SnCl₂·2H₂O, MeOH, reflux, 3 h | 6-aminoquinazolin-4-(3H)-one | jst.go.jp |

Displacement Reactions Facilitated by the Nitro Group

The strong electron-withdrawing nature of the nitro group can activate the aromatic ring, making the nitro group itself susceptible to nucleophilic displacement, although this is less common than its reduction. nih.govstackexchange.com The efficiency of the nitro group as a leaving group is enhanced in electron-deficient aromatic systems. stackexchange.com In some instances, a nuclear halogen atom's replacement is facilitated by the presence of a nitro group at the ortho or para position. matanginicollege.ac.in For example, in the context of nitroquinolines, the presence of a nitro group can influence the reactivity of other substituents on the ring. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions in this compound Systems

The electron-deficient nature of the quinazoline ring, further enhanced by the presence of an 8-nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. ncrdsip.comwikipedia.org These reactions typically occur at positions activated by the nitro group.

Substitution at the C-5 Position

The C-5 position of this compound derivatives can undergo nucleophilic aromatic substitution. For example, in 5-chloro-4-hydroxy-8-nitroquinazoline, the chloro group at the C-5 position can be displaced by various nucleophiles, such as alkyl or aryl amines and alcohols. researchgate.netresearchgate.net This reactivity allows for the synthesis of a series of 5-substituted-4-hydroxy-8-nitroquinazolines. researchgate.netresearchgate.net The reaction of 5-chloro-4-hydroxy-8-nitroquinazoline with 4-methoxyaniline, for instance, yields 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline. researchgate.net

Substitution at the C-7 Position

The C-7 position in certain nitroquinazoline systems is also a site for nucleophilic aromatic substitution. For example, in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a key step involves the displacement of a fluorine atom at the C-7 position of (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine with a methoxy (B1213986) group. atlantis-press.com This reaction is typically carried out using sodium hydroxide (B78521) in methanol at elevated temperatures. atlantis-press.com

Electrophilic Substitution Patterns on the Quinoline (B57606) Ring with an 8-Nitro Substituent

The presence of a deactivating nitro group on the quinoline ring generally makes electrophilic aromatic substitution more difficult. matanginicollege.ac.in In quinoline itself, electrophilic substitution, such as nitration, typically occurs at the 5- and 8-positions of the benzene (B151609) ring portion. researchgate.net However, when a nitro group is already present at the 8-position, it strongly deactivates the ring towards further electrophilic attack. matanginicollege.ac.in Any subsequent electrophilic substitution would be directed to specific positions based on the combined electronic effects of the heterocyclic nitrogen atoms and the existing nitro group, although such reactions are generally unfavorable. masterorganicchemistry.comyoutube.com

Theoretical Predictions of Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the reactivity of quinazoline derivatives. For the broader class of quinazolinones, theoretical investigations have been conducted to predict their reactivity towards electrophilic substitution reactions like nitration and bromination. researchgate.net Frontier molecular orbital analysis of quinazolinone systems has confirmed that the positions most susceptible to nucleophilic attack are C6 and C8. researchgate.net

Molecular electrostatic potential (MEP) maps are also utilized to identify nucleophilic sites within a molecule. researchgate.net In the context of electrophilic substitution on the quinoline nucleus, which shares structural similarities with quinazoline, localization energy calculations have been successful in predicting that the α-positions of the carbocyclic ring (C5 and C8) are the most reactive. rushim.ru These theoretical models align with experimental observations, where electrophilic substitution on quinoline predominantly occurs on the benzene ring. uomustansiriyah.edu.iq The presence of a strong electron-withdrawing group like the nitro group at the 8-position is expected to significantly influence the electron density distribution and, consequently, the regioselectivity of further reactions. For instance, the electron-withdrawing nitro group has been observed to accelerate the rearrangement of indazole-oxides to quinazolines. nih.gov

Condensation Reactions Involving this compound Derivatives

Condensation reactions are fundamental in expanding the structural diversity of quinazoline-based compounds. Derivatives of this compound serve as key precursors in these transformations.

A notable example involves the reduction of 8-nitroquinazolines to 8-aminoquinazolines. bu.edu.eg These amino derivatives can then undergo condensation with various reagents. For instance, the condensation of 8-aminoquinazoline-2,4-diones with carbon disulfide in pyridine (B92270) leads to the formation of tricyclic derivatives. researchgate.net This particular reaction is significant as it produces analogs of TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.govbu.edu.egbenzodiazepin-2(1H)-one), a known HIV-1 reverse transcriptase inhibitor. researchgate.net

The Niementowski condensation, often assisted by microwave irradiation, is another powerful method for constructing the quinazolin-4-one ring system from which this compound derivatives can be synthesized or further modified. frontiersin.org This method involves the reaction of anthranilic acids with formamide (B127407). frontiersin.org The resulting quinazolinones can then be subjected to various functional group transformations.

Furthermore, condensation reactions are not limited to the formation of the quinazoline core itself but are also used to build upon it. For example, the synthesis of quinoxaline (B1680401) derivatives, which involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, can be influenced by substituents on the diamine. nih.gov The presence of an electron-withdrawing group like a nitro group on the diamine reactant has been shown to affect the reaction yields and times. nih.gov

Below is a table summarizing key condensation reactions involving derivatives of this compound:

| Starting Material | Reagent(s) | Product Type | Significance |

| 8-Nitroquinazolines | 1. Reduction (e.g., Pd/C, H₂) 2. Carbon Disulfide, Pyridine | Tricyclic derivatives | Synthesis of TIBO analogs bu.edu.egresearchgate.net |

| 8-Aminoquinazoline-2,4-diones | Carbon Disulfide, Pyridine | Tricyclic Imidazobenzodiazepine analogs | Potential HIV-1 reverse transcriptase inhibitors researchgate.net |

| 3-Nitrophthalic acid | Curtius rearrangement followed by reduction and condensation | 8-Aminoquinazoline-2,4-diones and their tricyclic derivatives | Access to complex heterocyclic systems researchgate.net |

Ring Transformations and Fused Heterocyclic System Formation

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The strategic placement of the nitro group and its subsequent transformation into other functional groups are key to these synthetic routes.

A primary transformation is the reduction of the nitro group to an amine. The resulting 8-aminoquinazoline is a versatile intermediate. bu.edu.eg As mentioned previously, reaction of 8-aminoquinazolines with carbon disulfide can yield tricyclic systems. bu.edu.egresearchgate.net This cyclization represents the formation of a new fused ring onto the quinazoline core.

Another strategy involves the use of 8-nitroquinazolin-4-ones in multi-step syntheses to create novel fused thiazolo-quinazolinone systems. For example, 3H-nitroquinazolin-4-ones, prepared through methods like the Niementowski condensation, can be converted into 8H-thiazolo[5,4-f]quinazolin-9-one and 7H-thiazolo[4,5-h]quinazolin-6-one. frontiersin.org This demonstrates the transformation of the initial quinazoline ring system into a more complex, polyheterocyclic structure.

The formation of fused systems is a common theme in quinazoline chemistry, with various strategies employed to construct additional rings. These methods often rely on the reactivity of substituents on the quinazoline core. The synthesis of benzimidazo[1,2-c]quinazolines through the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters is an example of how pre-functionalized components can be used to build fused systems. frontiersin.org While not directly starting from this compound, these methods highlight the general principles that can be applied to its derivatives.

The following table outlines examples of ring transformations and the formation of fused heterocyclic systems from this compound precursors:

| Starting Derivative | Reaction Sequence | Fused System Formed |

| 8-Nitroquinazolines | Reduction to 8-aminoquinazoline, then reaction with carbon disulfide | Tricyclic system containing a fused thiazole (B1198619) or imidazole (B134444) ring bu.edu.egresearchgate.net |

| 3H-Nitroquinazolin-4-ones | Multi-step conversion | 8H-thiazolo[5,4-f]quinazolin-9-one and 7H-thiazolo[4,5-h]quinazolin-6-one frontiersin.org |

Derivatives and Structure Activity Relationship Sar Studies of 8 Nitroquinazoline Analogues

Impact of Substituents on Biological Activity Profiles

The biological activity of 8-nitroquinazoline derivatives is significantly influenced by the nature and position of various substituents. Studies have shown that the introduction of different functional groups can lead to dramatic changes in efficacy, particularly in the context of anticancer activity targeting cell signaling pathways.

One area of focus has been the synthesis of 5-substituted-4-hydroxy-8-nitroquinazolines. researchgate.net Research indicates that the type of substituent at the 5-position is critical for activity. researchgate.net While derivatives with an alkylamino or alkyloxy group at the 5-position are essentially inactive, the incorporation of a 5-anilino (an aniline (B41778) ring) substituent results in compounds with high potency. researchgate.net

Further modifications to the anilino ring itself also have a profound impact. The presence of lipophilic substituents on the aniline group tends to enhance cytotoxic activity. researchgate.net For instance, the introduction of a methoxy (B1213986) group at the 4-position of the 5-anilino moiety led to the development of 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 related signaling. researchgate.net This compound effectively inhibited the growth of tumor cell lines that overexpress EGFR and ErbB-2. researchgate.net

The following table summarizes the impact of different substituents at the 5-position of the 4-hydroxy-8-nitroquinazoline core on biological activity:

| Compound Class | Substituent at C5-Position | Observed Biological Activity |

| 1 | Alkylamino or Alkyloxy | Essentially inactive. researchgate.net |

| 2 | Anilino | High potency observed. researchgate.net |

| 3 | 4-Methoxyanilino | Potent dual EGFR/ErbB-2 inhibition. researchgate.net |

This initial SAR data highlights the importance of the 5-anilino group as a key pharmacophore for the biological activity of 4-hydroxy-8-nitroquinazoline derivatives.

Modification of Selectivity and Potency through Structural Variations

Studies on 5-anilino-8-nitroquinazoline derivatives have demonstrated that altering the substituents on the 5-anilino portion can modulate both selectivity and potency. researchgate.net For example, a derivative identified as compound (47) in one study, a 5-anilino-8-nitroquinazoline analog, showed strong and selective inhibitory activity against the EGFR kinase enzyme with an IC₅₀ value of 12 nM. mdpi.com The same compound also demonstrated activity against the HUVEC cell line, which is crucial for angiogenesis, with an IC₅₀ of 1.8 µM. mdpi.com

Further exploration revealed that specific substitutions on the anilino ring are critical. Compounds with 3-methylaniline at the 4-position of the quinazoline (B50416) core have shown efficient binding affinity to both EGFR and VEGFR-2. researchgate.net Two such compounds, 8k and 8l from a synthesized series, exhibited significantly greater cytotoxicity against the A431 cancer cell line than a reference compound, with IC₅₀ values of 0.11 µM and 0.26 µM, respectively. researchgate.net

The table below illustrates how structural variations in this compound analogues affect their potency against different targets:

| Compound ID | Core Structure | Key Substituent | Target | Potency (IC₅₀) |

| Compound (47) | 5-Anilino-8-nitroquinazoline | Not specified in detail | EGFR Kinase | 12 nM mdpi.com |

| Compound (47) | 5-Anilino-8-nitroquinazoline | Not specified in detail | HUVEC Cell Line | 1.8 µM mdpi.com |

| Compound 8k | 4-(3-methylanilino)quinazoline | 3-methylaniline | A431 Cell Line | 0.11 µM researchgate.net |

| Compound 8k | 4-(3-methylanilino)quinazoline | 3-methylaniline | HUVEC Cell Line | 5.01 µM researchgate.net |

| Compound 8l | 4-(3-methylanilino)quinazoline | 3-methylaniline | A431 Cell Line | 0.26 µM researchgate.net |

| Compound 8l | 4-(3-methylanilino)quinazoline | 3-methylaniline | HUVEC Cell Line | 5.24 µM researchgate.net |

These findings underscore that minor structural modifications to the this compound framework can lead to significant changes in biological outcomes, enabling the development of derivatives with tailored potency and selectivity profiles. mdpi.com

Exploration of Novel Quinazoline Scaffolds Fused with Nitrogenous Heterocycles

To explore novel chemical space and develop compounds with unique biological properties, researchers have investigated the fusion of the quinazoline scaffold with other heterocyclic rings, particularly those containing nitrogen. This approach creates more complex, rigid structures that can present different pharmacophoric features.

One such exploration involved the synthesis of this compound-2,4-diones. researchgate.net These diones serve as versatile intermediates for further structural elaboration. The synthesis begins with 3-nitrophthalic acid, which is converted into the this compound-2,4-dione structure. researchgate.net A key subsequent step is the reduction of the nitro group at the 8-position to an amino group, yielding 8-aminoquinazoline-2,4-diones. researchgate.net

This amino derivative is then used as a precursor to build fused heterocyclic systems. For example, the condensation of 8-aminoquinazoline-2,4-dione derivatives with carbon disulfide in pyridine (B92270) results in the formation of tricyclic derivatives. researchgate.net These newly formed compounds incorporate an imidazo[4,5,1-jk] ring system fused to the quinazoline core, creating analogues of known biologically active molecules such as the HIV-1 reverse transcriptase inhibitor TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] mdpi.comCurrent time information in Bangalore, IN.benzodiazepin-2(1H)-one). researchgate.net This synthetic strategy demonstrates how the this compound scaffold can be effectively used to generate novel, fused nitrogenous heterocyclic systems with potential therapeutic applications. researchgate.net

Computational and Theoretical Investigations of 8 Nitroquinazoline

Molecular Docking Studies of 8-Nitroquinazoline Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pitt.edu It is extensively used to forecast the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Derivatives of this compound have been the subject of molecular docking studies to evaluate their binding affinities with various protein targets, particularly kinases and enzymes implicated in cancer and microbial infections.

In a study focused on developing novel anticancer agents, 5-anilino-8-nitroquinazoline derivatives were synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. researchgate.netmdpi.com Molecular docking studies revealed that these compounds exhibited significant binding affinities for both EGFR and VEGFR-2. researchgate.net For instance, compounds 8f and 8a showed the most favorable docking energies of -8.99 and -9.35 kcal/mol for EGFR and VEGFR-2, respectively. researchgate.net Another derivative, 8l , demonstrated efficient binding to both receptors. researchgate.net Specifically, compound 8k formed a crucial hydrogen bond between its quinazoline (B50416) N1 atom and the Met796 residue of EGFR, with a docking score of -8.76 kcal/mol. researchgate.net One particular 5-anilino-8-nitroquinazoline derivative, compound 47 , displayed potent and selective inhibitory activity against the EGFR kinase enzyme with an IC50 of 12 nM. mdpi.com

| Compound | Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 8f | EGFR | -8.99 | Not specified |

| 8a | VEGFR-2 | -9.35 | Not specified |

| 8k | EGFR | -8.76 | Hydrogen bond with Met796 |

| 8l | EGFR & VEGFR-2 | Not specified | Efficient binding to both |

Similarly, in the quest for new antimicrobial agents, 7-nitroquinazoline (B2879274) derivatives were investigated. bohrium.comresearchgate.net Molecular docking studies against the protein 1T2W from Staphylococcus aureus showed that compounds 8a and 8b had superior binding affinities with energies of -9.6 kcal/mol and -8.8 kcal/mol, respectively, which were better than the standard drug ciprofloxacin. bohrium.comresearchgate.net

In silico screening is a computational method used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. qima-lifesciences.comnih.gov This process can be based on the structure of the ligand (LBVS) or the structure of the target protein (SBVS). qima-lifesciences.com

For quinazoline derivatives, in silico screening has been employed to identify potential biological targets and predict their biological activities. nih.gov For example, newly synthesized 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives were screened in silico for their biological activity. nih.gov Molecular docking studies indicated a high binding affinity of these compounds towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.gov This suggests that these derivatives could be promising candidates for the development of new antitubercular agents. nih.gov

Furthermore, in silico approaches are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov For a series of quinazoline-2,4,6-triamine derivatives, in silico predictions of their physicochemical properties were performed using tools like SwissADME to assess their drug-likeness. nih.gov

Ligand-Protein Binding Affinity Predictions (e.g., Kinases, Enzymes)

Molecular Modeling and Simulation Studies

Molecular modeling encompasses all theoretical and computational methods used to mimic the behavior of molecules. pitt.eduresearchgate.net It provides a framework for understanding molecular structure and function. pitt.edu Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the time-dependent behavior of a molecular system. scirp.org

While specific molecular modeling and simulation studies focusing exclusively on this compound are not extensively detailed in the provided results, the general application of these techniques to quinazoline derivatives is evident. These studies often follow molecular docking to refine the binding modes and understand the dynamic interactions between the ligand and the protein. researchgate.netscirp.org For instance, MD simulations can be used to assess the stability of the ligand-protein complex and to calculate binding free energies, providing a more accurate prediction of binding affinity than docking alone. frontiersin.org The process typically involves setting up the system in a simulated environment, solvating it, and then running the simulation for a specific period to observe the molecular motions. scirp.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. rsdjournal.orgcecam.org These methods, such as Density Functional Theory (DFT), provide detailed insights into the behavior of electrons in molecules, which governs their chemical properties. rsdjournal.orgnih.gov

Theoretical calculations can elucidate complex reaction mechanisms by identifying transition states and intermediates. sumitomo-chem.co.jp For instance, DFT calculations have been used to study the degradation mechanisms of cyclic nitramines like RDX, predicting pathways such as hydroxylation and reductive degradation. nih.gov This approach helps in understanding how these molecules might break down under various conditions. nih.gov

While specific studies on the reaction mechanisms of this compound using quantum chemical calculations were not found in the provided search results, the principles are broadly applicable. Such calculations could predict, for example, the most likely sites for nucleophilic or electrophilic attack on the this compound ring, or the energy barriers for different synthetic routes.

Quantum chemical calculations can predict a wide range of physicochemical parameters that are crucial for understanding a molecule's reactivity and behavior. These parameters include ionization potential, electron affinity, and the distribution of electronic charge within the molecule. rsc.orgeuropa.eu

For example, methods like the extended tight-binding semi-empirical method GFN-xTB have been developed for the efficient calculation of properties like ionization potentials, which are essential for simulating mass spectra. rsc.org In silico tools are also widely used to predict properties like the octanol-water partition coefficient (log P) and molar refractivity (MR), which are important for drug-likeness and bioavailability. europa.euresearchgate.net For instance, the in silico prediction of physicochemical properties is a critical step in modern drug discovery to assess the ADME profile of potential drug candidates. nih.gov

| Compound Property | Prediction Method | Relevance |

|---|---|---|

| Water Solubility (S) | SwissADME | Drug-likeness, Pharmacokinetics |

| Lipophilicity (log P) | SwissADME | Drug-likeness, Pharmacokinetics |

| Topological Polar Surface Area (TPSA) | SwissADME | Bioavailability, Cell Permeability |

| Gastrointestinal Absorption | SwissADME | Oral Bioavailability |

Biological Activities and Mechanistic Studies of 8 Nitroquinazoline Derivatives

In Vitro Enzymatic Inhibition Studies

The inhibitory potential of 8-nitroquinazoline derivatives has been evaluated against a range of enzymes implicated in cancer and viral infections. These studies provide crucial insights into the molecular mechanisms underlying their therapeutic effects.

A series of novel 5-substituted-4-hydroxy-8-nitroquinazolines have been synthesized and evaluated for their ability to inhibit EGFR and ErbB-2 related oncogenic signaling. researchgate.net While the enzymatic assays indicated a weak inhibitory effect against both EGFR and ErbB-2 tyrosine kinases, certain derivatives with a 5-anilino substituent demonstrated high potency in cell-based assays. researchgate.net Specifically, 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline was identified as a potent dual inhibitor of EGFR/ErbB-2. researchgate.net It effectively suppressed the growth of tumor cell lines that overexpress EGFR (MDA-MB-468) and ErbB-2 (SK-BR-3), with IC50 values of less than 0.01 µM and 13 µM, respectively. researchgate.net

Further studies on 5-anilinoquinazoline-8-nitro derivatives revealed that compound 47 exhibited strong and selective inhibitory activity against the EGFR kinase enzyme with an IC50 value of 12 nM. researchgate.net Molecular docking studies of compound 8k , which contains 3-methylaniline at the 4-position of the quinazoline (B50416) core, showed an efficient binding affinity to EGFR, forming a crucial hydrogen bond between the quinazoline N1 and the Met796 residue. researchgate.net

Table 1: EGFR Tyrosine Kinase Inhibition by this compound Derivatives

| Compound | Target | Cell Line | IC50 | Reference |

|---|---|---|---|---|

| 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline | EGFR | MDA-MB-468 | <0.01 µM | researchgate.net |

| 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline | ErbB-2 | SK-BR-3 | 13 µM | researchgate.net |

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, is a well-established strategy in cancer therapy. researchgate.netrsc.org A series of 5-anilinoquinazoline derivatives featuring a 1,3-disubstituted urea (B33335) moiety have been synthesized and evaluated as VEGFR-2 kinase inhibitors. researchgate.netrsc.org These novel 1-aryl, 3-aryl-disubstituted urea quinazolines proved to be effective inhibitors of VEGFR-2 kinase, with some compounds exhibiting IC50 values in the submicromolar range. researchgate.netrsc.org For instance, compound 6f demonstrated an IC50 of 12.0 nM. rsc.org

Another study focusing on arylamide-5-anilinoquinazoline-8-nitro derivatives identified compound 7o as a potent anti-angiogenesis agent. researchgate.net It displayed significant cytotoxic activities against HUVEC and HepG2 cell lines with IC50 values of 0.58 µM and 0.23 µM, respectively. researchgate.net Molecular docking analysis suggested that compound 7o acts as a Type-II inhibitor of VEGFR-2 kinase. researchgate.net These findings underscore the potential of these derivatives as promising anti-angiogenesis drugs. researchgate.net

Table 2: VEGFR-2 Tyrosine Kinase Inhibition by this compound Derivatives

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| Compound 6f | - | 12.0 nM | rsc.org |

| Compound 7o | HUVEC | 0.58 µM | researchgate.net |

| Compound 7o | HepG2 | 0.23 µM | researchgate.net |

| Vandetanib | A431 | 0.11 µM | researchgate.net |

| Vandetanib | HUVEC | 5.01 µM | researchgate.net |

| Compound 8k | A431 | 0.11 µM | researchgate.net |

| Compound 8k | HUVEC | 5.01 µM | researchgate.net |

| Compound 8l | A431 | 0.26 µM | researchgate.net |

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and the development of cancer. mdpi.comwikipedia.org While direct studies on this compound derivatives as COX-2 inhibitors are not extensively documented in the provided results, the broader class of quinazoline derivatives has been explored for this activity. The development of selective COX-2 inhibitors is a key area of research to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.orgbrieflands.com These inhibitors work by blocking the transformation of arachidonic acid into prostaglandin (B15479496) H2, a key step in the inflammatory pathway. wikipedia.org

The inhibitory activity of quinazoline derivatives extends to a variety of other kinases. A panel of eight mammalian protein kinases, including CDK9/CyclinT, Haspin, Pim-1, GSK-3β, CK-1ε, JAK3, CLK1, and DYRK1A, were tested against a series of thiazolo[5,4-f]quinazoline derivatives. nih.govresearchgate.net

Among these, certain compounds demonstrated notable inhibitory effects. For instance, compound 6c significantly inhibited Haspin kinase activity, showing between 61% and 88% inhibition depending on the concentration. nih.gov Compounds 15a and 15b showed moderate inhibition of JAK3 kinase activity, with approximately 38% inhibition at all tested concentrations. nih.gov Furthermore, compounds 7i , 8i , and 9i from the thiazolo[5,4-f]quinazoline series were found to inhibit DYRK1A with IC50 values in the nanomolar range (40, 47, and 50 nM, respectively). researchgate.net

In contrast, novel linear thiazoloquinazolines were found to be inactive as kinase inhibitors. nih.govresearchgate.net However, a reference compound, II (EHT 1610) , exhibited significant inhibitory activity against several kinases, including Haspin (69% to 92% inhibition), Pim-1 (48% to 68% inhibition), GSK-3β (71% to 87% inhibition), CK-1ε (56% to 81% inhibition), and CLK1 (75% to 80% inhibition). nih.gov

Table 3: Inhibition of Various Kinases by Quinazoline Derivatives

| Compound | Kinase | Inhibition/IC50 | Reference |

|---|---|---|---|

| 6c | Haspin | 61% - 88% | nih.gov |

| 15a | JAK3 | ~38% | nih.gov |

| 15b | JAK3 | ~38% | nih.gov |

| 7i | DYRK1A | 40 nM | researchgate.net |

| 8i | DYRK1A | 47 nM | researchgate.net |

| 9i | DYRK1A | 50 nM | researchgate.net |

| II (EHT 1610) | Haspin | 69% - 92% | nih.gov |

| II (EHT 1610) | Pim-1 | 48% - 68% | nih.gov |

| II (EHT 1610) | GSK-3β | 71% - 87% | nih.gov |

| II (EHT 1610) | CK-1ε | 56% - 81% | nih.gov |

The quest for effective antiretroviral drugs has led to the exploration of various chemical scaffolds, including quinazolines, as inhibitors of HIV-1 Reverse Transcriptase (RT). nih.govwikipedia.org Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.govwikipedia.org

Research has shown that tricyclic derivatives synthesized from 8-aminoquinazoline-2,4-diones are analogues of the known HIV-1 reverse transcriptase inhibitor TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] researchgate.netresearchgate.netbenzodiazepin-2(1H)-one). researchgate.net This suggests that the this compound framework can serve as a precursor for the development of novel NNRTIs. researchgate.net Another study on a quinazolinone derivative, L-738,372, demonstrated its activity as a reversible, noncompetitive inhibitor of HIV-1 RT with a Ki of 140 nM. nih.gov This compound was found to bind to a site that overlaps with other NNRTIs and exhibited synergistic inhibition when combined with nucleoside analogs. nih.gov

Inhibition of Other Kinases (e.g., CDK9, Haspin, Pim-1, GSK-3β, CK-1ε, JAK3, CLK1, DYRK1A)

In Vitro Cell-Based Antiproliferative and Cytotoxic Activity

The antiproliferative and cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents.

A study on 5-substituted-4-hydroxy-8-nitroquinazolines revealed that compounds with a 5-anilino substituent exhibited high antiproliferative potency. researchgate.net For example, 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline effectively inhibited the growth of EGFR-overexpressing MDA-MB-468 cells with an IC50 of less than 0.01 µM. researchgate.net

In another study, novel thiazole-fused quinazolinone derivatives were tested for cytotoxicity against seven human cancer cell lines (Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, and PC-3). nih.gov The majority of these compounds were able to inhibit cell growth, with 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones 5b and 6b being the most potent, exhibiting IC50 values in the micromolar range. nih.gov Importantly, these compounds did not show toxicity against normal cells. nih.gov

Furthermore, a series of 5-anilinoquinazoline-8-nitro derivatives with C-5 aryl urea substituents were synthesized and tested for their antiproliferative activity against four human cell lines. researchgate.net While these compounds were effective VEGFR-2 kinase inhibitors, they showed weak to moderate inhibitory activity on the cancer cells themselves. researchgate.netrsc.org

Table 4: In Vitro Antiproliferative and Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 | Reference |

|---|---|---|---|

| 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline | MDA-MB-468 | <0.01 µM | researchgate.net |

| 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone 5b | Various Cancer Cell Lines | Micromolar range | nih.gov |

| 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone 6b | Various Cancer Cell Lines | Micromolar range | nih.gov |

| Compound 7o | HUVEC | 0.58 µM | researchgate.net |

Evaluation on Various Human Cancer Cell Lines

Substituted this compound derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines.

A series of 5-substituted-4-hydroxy-8-nitroquinazolines were synthesized and tested for their antitumor activities. researchgate.net While they showed weak inhibitory effects against EGFR and ErbB-2 tyrosine kinases in enzyme assays, their cell-based antitumor activity was promising. researchgate.net Specifically, compounds with a 5-anilino substituent showed high potency. researchgate.net One such derivative, 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline, was identified as a potent dual inhibitor of EGFR and ErbB-2, effectively inhibiting the growth of MDA-MB-468 and SK-BR-3 human tumor cell lines. researchgate.net

Another study focused on novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase. researchgate.net Compounds 8k and 8l from this series demonstrated superior cytotoxicity against both A431 (epidermoid carcinoma) and HUVEC (human umbilical vein endothelial cells) cell lines compared to the standard drug vandetanib. researchgate.net The IC50 values for compounds 8k and 8l were 0.11 µM and 0.26 µM on A431 cells, and 5.01 µM and 5.24 µM on HUVEC cells, respectively. researchgate.net

Furthermore, a synthetic analog of 5,8-disubstituted quinazolines, named LJK-11 , was found to inhibit the growth and induce apoptosis in various tumor cell types. nih.gov Other studies have also reported the anticancer potential of quinazoline derivatives against cell lines such as MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and HepG-2 (hepatocellular carcinoma). nih.govekb.egmdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives on Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Target/Activity | IC50 Value | Reference |

|---|---|---|---|---|

| 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline | MDA-MB-468 | EGFR inhibitor | <0.01 µM | researchgate.net |

| 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline | SK-BR-3 | ErbB-2 inhibitor | 13 µM | researchgate.net |

| Compound 8k | A431 | Cytotoxicity | 0.11 µM | researchgate.net |

| Compound 8l | A431 | Cytotoxicity | 0.26 µM | researchgate.net |

| Compound 8k | HUVEC | Cytotoxicity | 5.01 µM | researchgate.net |

| Compound 8l | HUVEC | Cytotoxicity | 5.24 µM | researchgate.net |

| 5-anilino-8-nitroquinazoline derivative (47) | HUVEC | Antiproliferative | 1.8 µM | researchgate.netmdpi.com |

| LJK-11 | Various tumor cells | Growth inhibition, apoptosis | Not specified | nih.gov |

Assessment of Cell Migration Inhibition

The ability of this compound derivatives to inhibit cell migration, a crucial process in cancer metastasis, has been investigated. A wound healing assay was used to assess the potency of certain 5-anilinoquinazoline-8-nitro derivatives in preventing cell movement. researchgate.net The study indicated that these compounds have the potential to inhibit cell migration, which is a critical aspect of their anti-angiogenesis effects. researchgate.net Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and involves the migration of endothelial cells. researchgate.net The inhibition of VEGFR-2 by these derivatives is a key mechanism in preventing this process. researchgate.net

Mechanism of Mitotic Blockade and Microtubule Polymerization Inhibition

A significant mechanism of action for some this compound derivatives is their interference with cell division (mitosis) through the inhibition of microtubule polymerization. nih.gov Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division. nih.gov

The synthetic analog LJK-11 , a 5,8-disubstituted quinazoline, has been identified as a novel mitotic blocker. nih.gov Research has shown that LJK-11 prevents the formation of the mitotic spindle and causes cells to arrest in the early phase of mitosis. nih.gov In vitro analyses confirmed that LJK-11 directly inhibits the polymerization of microtubules. nih.gov This mechanism is distinct from other microtubule inhibitors like vinblastine (B1199706) and nocodazole, as LJK-11 showed a synergistic effect with colchicine (B1669291) in blocking mitosis. nih.gov This suggests that LJK-11 represents a novel anti-microtubule structure. nih.gov

Antimicrobial and Antiprotozoal Efficacy

Beyond their anticancer properties, this compound derivatives have also been explored for their effectiveness against various pathogens.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Studies have investigated the antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. One study reported the synthesis of 8-nitroquinazolines and their evaluation against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. molaid.com Another study on 7-nitroquinazoline (B2879274) derivatives highlighted their efficacy against Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. researchgate.net While not specific to the 8-nitro isomer, this suggests that the nitroquinazoline scaffold has potential as a source of new antibacterial agents. researchgate.net Generally, quinazolinone derivatives have shown activity, particularly against Gram-positive strains. nih.gov

Antiparasitic Activity (e.g., Trypanosoma cruzi)

This compound derivatives have shown promise as agents against protozoan parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. nih.govplos.org In a study investigating a series of 5-nitroindazole (B105863) derivatives and a related 6-nitroquinazoline (B1619102), several compounds displayed significant trypanocidal activity against the epimastigote form of T. cruzi, with IC50 values considerably better than the reference drug benznidazole. nih.gov Although the focus was on 5-nitroindazoles, the inclusion of a nitroquinazoline derivative suggests the potential of this scaffold in the development of antichagasic agents. nih.gov The purine (B94841) salvage pathway in T. cruzi is a key target for such compounds. nih.gov

Pharmacological Activities Beyond Cancer and Antimicrobials

While the primary focus of research on this compound derivatives has been on their anticancer and antimicrobial activities, the broader quinazoline scaffold is known for a wide range of pharmacological effects. These include anticonvulsant, antihypertensive, and vasodilator properties. researchgate.net However, specific studies detailing such activities for the this compound core, outside of oncology and microbiology, are not extensively documented in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Analysis of ¹H-NMR, ¹³C-NMR, and 2D-NMR spectra provides detailed information about the chemical environment of individual atoms.

Research on 8-nitro-2-phenylquinazolin-4-ol , a derivative of 8-nitroquinazoline, provides specific NMR data. plos.org The ¹H-NMR spectrum, recorded in DMSO-d₆, shows distinct signals for the protons on the quinazoline (B50416) and phenyl rings. plos.org The proton at the C5 position of the quinazoline ring appears as a doublet of doublets, as does the proton at C7, while the C6 proton is observed as a triplet. The ¹³C-NMR spectrum complements this, with signals corresponding to all carbon atoms in the molecule, including the carbonyl carbon and the carbons of both aromatic systems. plos.org

For the related compound 6-nitroquinazoline-2,4(1H,3H)-dione , extensive 1D and 2D NMR studies, including H-H COSY and H-C HMBC, have been conducted to confirm its structure. researchgate.netscienceopen.com These advanced NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex heterocyclic systems. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for 8-Nitro-2-phenylquinazolin-4-ol in DMSO-d₆ plos.org

| Atom | ¹H-NMR (ppm) | Atom | ¹³C-NMR (ppm) |

|---|---|---|---|

| H (NH) | 12.93 (s, 1H) | C4 | 160.97 |

| H5 | 8.38 (dd, J = 8.0, 1.4 Hz, 1H) | C2 | 154.65 |

| H7 | 8.31 (dd, J = 7.8, 1.4 Hz, 1H) | C8a | 146.68 |

| Phenyl-H | 8.18–8.13 (m, 2H) | C8 | 140.55 |

| H6 | 7.67–7.61 (m, 2H) | C (Phenyl) | 132.23 |

| Phenyl-H | 7.60–7.54 (m, 2H) | C (Phenyl) | 131.95 |

| C (Phenyl) | 129.72 | ||

| C (Phenyl) | 128.77 | ||

| C5 | 128.24 | ||

| C7 | 128.16 | ||

| C6 | 126.02 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-nitroquinazoline-2,4(1H,3H)-dione displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The spectrum shows a distinct N-H stretching vibration, a C-H stretch for the aromatic ring, a strong C=O stretching for the carbonyl groups, and a C-C aromatic stretch. researchgate.net

Table 2: Characteristic IR Absorption Bands for 6-Nitroquinazoline-2,4(1H,3H)-dione researchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3254 |

| C(sp²)-H Stretch | 3055 |

| C=O Stretch | 1702 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental composition.

The molecular formula of 8-nitro-2-phenylquinazolin-4-ol was confirmed by HRMS (ESI-MS), which showed a calculated [M+H]⁺ ion at m/z 268.07167, with the found value being 268.07159. plos.org Similarly, the structure of 4-chloro-8-nitroquinazoline was supported by ESI-HRMS, which provided a calculated value for the [M+H]⁺ ion that matched the experimental findings. rsc.org

Table 3: HRMS Data for this compound Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 8-Nitro-2-phenylquinazolin-4-ol | C₁₄H₉N₃O₃ | [M+H]⁺ | 268.07167 | 268.07159 | plos.org |

Elemental Analysis (EA)

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula derived from mass spectrometry. For novel synthesized compounds, including various 5-substituted-4-hydroxy-8-nitroquinazolines , elemental analysis is a standard method of characterization to verify their purity and composition. researchgate.net The results are typically expected to be within ±0.4% of the calculated theoretical values.

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 6-nitroquinazoline-2,4(1H,3H)-dione has been determined by single-crystal X-ray diffraction. researchgate.netscienceopen.com The analysis revealed a planar molecular structure. researchgate.net The crystal packing is characterized by strong intermolecular N-H···O hydrogen bonds, which form centrosymmetric rings. researchgate.netscienceopen.com This technique has also been employed in the structural elucidation of other complex quinazoline derivatives, highlighting its importance in confirming molecular geometry and stereochemistry. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Nitro-2-phenylquinazolin-4-ol |

| 6-Nitroquinazoline-2,4(1H,3H)-dione |

| 4-Chloro-8-nitroquinazoline |

Future Research Directions and Translational Potential

Novel Synthetic Routes for Diversified 8-Nitroquinazoline Libraries

The generation of diverse chemical libraries is fundamental to discovering new therapeutic agents. For this compound, future efforts will likely concentrate on developing more efficient and versatile synthetic strategies to access a wider range of derivatives.

Microwave-assisted organic synthesis has already proven effective in accelerating the synthesis of quinazoline (B50416) derivatives. mdpi.com Future research could further optimize these methods for the preparation of this compound libraries, potentially leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net For instance, the synthesis of thiazolo[5,4-f]quinazolines has been successfully achieved using microwave irradiation, suggesting the applicability of this technology to other fused this compound systems. mdpi.com

Solid-phase synthesis offers another promising avenue for creating large and diversified libraries of this compound analogues. nih.gov This technique allows for the efficient and systematic variation of substituents at different positions of the quinazoline ring, facilitating the exploration of structure-activity relationships (SAR). mdpi.com The development of novel resin-bound intermediates and cleavage strategies tailored for the this compound core will be crucial for the successful implementation of this approach. nih.gov

Furthermore, metal-free electrochemical reduction methods are being explored as a greener alternative for the reduction of the nitro group in nitroquinazoline derivatives. researchgate.net This approach avoids the use of metal catalysts and activated carbon, simplifying the work-up process and offering a more environmentally friendly synthetic route. researchgate.net

A significant challenge in synthesizing substituted quinazolines is controlling the regioselectivity of reactions. Future synthetic strategies will need to address this by developing methods that allow for the selective functionalization of specific positions on the this compound scaffold. iajps.com For example, controlling reaction conditions such as temperature and solvent concentration has been shown to selectively produce 2-chloro-N-alkyl-7-nitroquinazolin-4-amines from 2,4-dichloro-7-nitroquinazoline. iajps.com

Advanced Mechanistic Elucidation of Biological Action

While numerous this compound derivatives have demonstrated potent biological activity, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research will need to employ advanced techniques to elucidate these mechanisms, providing a rational basis for the design of more effective and selective drugs.

A key area of investigation is the interaction of this compound derivatives with their biological targets. Molecular docking studies are frequently used to predict the binding modes of these compounds within the active sites of enzymes like EGFR and VEGFR-2. researchgate.netresearchgate.net However, these computational models need to be validated and refined through experimental techniques such as X-ray crystallography of ligand-protein complexes. plos.org This will provide precise information about the key interactions driving binding affinity and selectivity.

Exploration of Undiscovered Pharmacological Targets

The versatility of the this compound scaffold suggests that it may interact with a broader range of pharmacological targets than currently known. A systematic exploration of these undiscovered targets could unlock new therapeutic applications for this class of compounds.

One promising area is the investigation of this compound derivatives as inhibitors of kinases beyond the well-studied EGFR and VEGFR. mdpi.com Kinase profiling assays, which screen compounds against a large panel of kinases, can identify novel and unexpected targets. mdpi.com For example, certain quinazoline derivatives have shown inhibitory activity against kinases like DYRK1A, CDK5, and GSK3, which are implicated in neurodegenerative diseases. mdpi.com

The potential of this compound derivatives as antimicrobial and antiparasitic agents is also an emerging area of research. Some quinazoline derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and the parasite Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comresearchgate.net Future research should focus on identifying the specific molecular targets within these pathogens to guide the development of more potent and selective antimicrobial and antiparasitic drugs. mdpi.com For instance, in T. cruzi, the enzyme trypanothione (B104310) reductase is a potential target. researchgate.net

Additionally, the potential of this compound derivatives to modulate the activity of non-kinase enzymes should be explored. For instance, some heterocyclic compounds are known to interact with enzymes like helicases, which are essential for viral replication, presenting a potential avenue for antiviral drug development. cardiff.ac.uk

Development of Next-Generation Analogues

Building upon the knowledge gained from synthetic, mechanistic, and target identification studies, the development of next-generation this compound analogues will focus on optimizing their pharmacological properties.

A key goal is to enhance the selectivity of these compounds for their intended targets, thereby reducing off-target effects and potential toxicity. mdpi.com This can be achieved through structure-based drug design, where the three-dimensional structure of the target protein is used to design molecules with improved binding affinity and specificity. plos.org